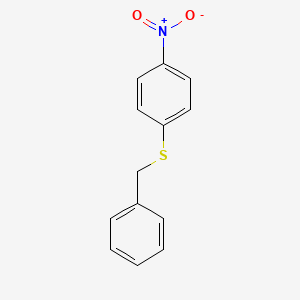

1-(Benzylsulfanyl)-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWYQDTUUYUAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363330 | |

| Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27691-43-6 | |

| Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Benzylsulfanyl)-4-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzylsulfanyl)-4-nitrobenzene, also known as benzyl p-nitrophenyl sulfide, is a versatile organic compound characterized by a benzyl group and a p-nitrophenyl group linked by a thioether bridge. This unique structure, incorporating a reactive nitro functionality and a cleavable benzylic C-S bond, renders it a valuable intermediate in various synthetic transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and its emerging applications, particularly in the realm of medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in different solvent systems and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO₂S | [1] |

| Molecular Weight | 245.30 g/mol | [1] |

| CAS Number | 27691-43-6 | [1] |

| Appearance | Yellowish, oily liquid or solid | [2] |

| Melting Point | Not definitively reported for this specific compound. The related p-nitrophenyl sulfide has a melting point of 158-160 °C. | [3] |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, methanol, acetonitrile, and diethyl ether. Sparingly soluble in water. | [4] |

Synthesis and Mechanistic Pathway

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a suitable p-nitro-substituted benzene derivative with a benzyl thiol source. A reliable method is adapted from the synthesis of p-nitrophenyl sulfide.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Chloronitrobenzene

-

Benzyl mercaptan (benzyl thiol)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Glacial acetic acid (for recrystallization, optional)

Procedure:

-

Preparation of the Thiolate: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric equivalent of potassium hydroxide in 95% ethanol. To this solution, add one equivalent of benzyl mercaptan dropwise with stirring. The formation of the potassium benzylthiolate salt will occur.

-

Nucleophilic Substitution: To the ethanolic solution of the benzylthiolate, add one equivalent of p-chloronitrobenzene.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the ethanol can be removed under reduced pressure. The residue is then poured into cold water to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.

Mechanistic Rationale

The synthesis proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack by deactivating the ring and stabilizing the negatively charged intermediate (Meisenheimer complex). The benzylthiolate anion, a potent nucleophile, attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the thioether linkage.

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and p-nitrophenyl rings, as well as a singlet for the benzylic methylene protons. The protons on the p-nitrophenyl ring will appear as two doublets in the downfield region due to the electron-withdrawing effect of the nitro group.[5] The protons of the benzyl group will appear in the aromatic region, and the benzylic protons will be a singlet around 4.0-4.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for all 13 carbon atoms. The carbon atoms of the p-nitrophenyl ring will be significantly shifted downfield, particularly the carbon atom attached to the nitro group.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) typically around 1520 cm⁻¹ and 1345 cm⁻¹.[6] Other significant peaks will correspond to C-H stretching of the aromatic rings and the benzylic CH₂ group, as well as C=C stretching of the aromatic rings.[7]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 245. Key fragmentation patterns would likely involve the cleavage of the benzylic C-S bond, leading to the formation of the stable benzyl cation (m/z 91) and the p-nitrothiophenyl radical, or the p-nitrothiophenyl cation (m/z 154) and the benzyl radical.

Caption: Key fragmentation pathways in mass spectrometry.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three main functional components: the nitro group, the thioether linkage, and the benzylic position.

Reduction of the Nitro Group

The nitro group can be readily and selectively reduced to an amine group under various conditions, providing a facile entry to 4-(benzylsulfanyl)aniline.[8][9] This transformation is pivotal as it introduces a versatile amino functionality that can be further elaborated, making this compound a valuable building block for more complex molecules.[10]

Common Reducing Agents:

-

Iron powder in the presence of an acid (e.g., HCl or acetic acid)[11]

-

Tin(II) chloride in concentrated hydrochloric acid

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

Oxidation of the Sulfide

The thioether linkage can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[12][13][14] The choice of oxidizing agent and reaction conditions allows for selective oxidation to either the sulfoxide or the sulfone. This functional group transformation can modulate the electronic and steric properties of the molecule, which is a common strategy in drug design.

Common Oxidizing Agents:

-

Hydrogen peroxide (H₂O₂)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium periodate (NaIO₄)

Cleavage of the Carbon-Sulfur Bond

The benzylic C-S bond is susceptible to cleavage under certain conditions, such as photochemical irradiation or treatment with specific reagents.[1][15] This reactivity can be exploited in synthetic strategies where the benzyl group serves as a protecting group for the thiol functionality.

Applications in Drug Discovery

While direct pharmacological applications of this compound are not extensively documented, its structural motifs and chemical reactivity make it a highly relevant scaffold in medicinal chemistry.

-

Building Block for Bioactive Molecules: The primary utility lies in its role as a synthetic intermediate. The reduction of the nitro group to an amine provides a key precursor for the synthesis of a wide range of compounds with potential biological activity.[10]

-

Antimicrobial and Antibacterial Agents: Derivatives of benzyl phenyl sulfide have shown promising antimicrobial and antibacterial activities.[16][17] Specifically, compounds incorporating a 4-nitrobenzyl group have demonstrated significant inhibitory effects against various microbial strains.[16] This suggests that this compound and its derivatives are worthy of further investigation as potential antimicrobial agents.

-

Scaffold for Drug Design: The thioether linkage is a common feature in many pharmaceuticals.[18] The ability to easily modify both the benzyl and the nitrophenyl rings, as well as the sulfur center, allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The nitro group itself is a key pharmacophore in several approved drugs.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity at the nitro group, sulfide linkage, and benzylic position make it an attractive starting material and building block for the construction of more complex and potentially bioactive molecules. Further exploration of its derivatives is warranted to fully realize its potential in the development of novel therapeutic agents.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]

- 3. air.unipr.it [air.unipr.it]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues [mdpi.com]

- 8. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to 1-(Benzylsulfanyl)-4-nitrobenzene

CAS Number: 27691-43-6

For: Researchers, scientists, and drug development professionals.

Introduction

1-(Benzylsulfanyl)-4-nitrobenzene is a versatile bifunctional molecule that holds significant potential as a building block in synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science. Its structure, featuring a nitro-functionalized aromatic ring coupled with a flexible benzylsulfanyl moiety, offers two distinct points for chemical modification. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amine, providing a gateway to a diverse array of derivatives. The benzylsulfanyl group, on the other hand, can be manipulated through oxidation or cleavage, offering further avenues for structural elaboration. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₃H₁₁NO₂S and a molecular weight of approximately 245.30 g/mol . Its key physical and computed properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 27691-43-6 | PubChem |

| Molecular Formula | C₁₃H₁₁NO₂S | PubChem |

| Molecular Weight | 245.30 g/mol | PubChem |

| Boiling Point | 399.8 °C at 760 mmHg | Santa Cruz Biotechnology |

| Flash Point | 195.6 °C | Santa Cruz Biotechnology |

| Refractive Index | 1.648 | Santa Cruz Biotechnology |

| Topological Polar Surface Area | 71.1 Ų | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P 1 21/c 1 with the following unit cell parameters: a = 11.173 Å, b = 8.197 Å, c = 14.575 Å, β = 112.890°. This structural information is invaluable for computational modeling and understanding intermolecular interactions.

Synthesis

A convenient and efficient microwave-assisted synthesis of this compound has been reported by Singh et al. This method utilizes sulfonyl hydrazides as aryl thiol surrogates, which are stable and odorless, overcoming the challenges associated with the use of volatile and easily oxidized thiols.

Synthetic Workflow Diagram

Caption: Microwave-assisted synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide)

-

Appropriate sulfonyl hydrazide (to serve as the benzyl thiol surrogate)

-

Copper(I) iodide (CuI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetic acid (HOAc)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Microwave reactor

Procedure:

-

To a microwave-safe reaction vessel, add 4-nitrobenzyl halide (1.0 mmol), the sulfonyl hydrazide (1.2 mmol), CuI (10 mol%), and a solution of [DBU][HOAc] (prepared by mixing equimolar amounts of DBU and HOAc) (2.0 mmol) in the chosen anhydrous solvent (5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 130 °C for 10 minutes with a power of 60 W.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the nitro group and the benzylsulfanyl moiety. These functional groups can be selectively transformed to generate a library of derivatives for various applications.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, yielding 4-(benzylsulfanyl)aniline. This transformation is a critical step in utilizing this compound as a pharmaceutical intermediate. Various reducing agents can be employed for this purpose, with tin and hydrochloric acid being a classic method. Modern methods often utilize catalytic hydrogenation or other milder reducing agents to ensure the preservation of other functional groups.

Caption: Reduction of the nitro group to form an aniline derivative.

The resulting 4-(benzylsulfanyl)aniline is a valuable synthon. The primary amine can undergo a wide range of reactions, including acylation, alkylation, and diazotization, to introduce further diversity.

Applications in Drug Discovery

Nitroaromatic compounds and their derivatives are important pharmacophores in medicinal chemistry. The nitro group can act as a bioisostere for other functional groups and can be crucial for binding to biological targets. Furthermore, the reduction of the nitro group to an amine in situ can be a bioactivation step for certain drugs.

Derivatives of nitrobenzene have shown promise in several therapeutic areas:

-

Anticancer Agents: The structural motifs derived from nitroaromatics are found in molecules designed to combat cancer. It is hypothesized that some nitroaromatic compounds may inhibit signaling pathways, such as the NF-κB pathway, which is often constitutively active in cancer cells, leading to apoptosis.

-

Antimicrobial Agents: Nitrobenzyl-containing compounds have been investigated for their antibacterial and antifungal properties. For example, certain nitrobenzyl-oxy-phenol derivatives have demonstrated activity against Moraxella catarrhalis.

The synthesis of bioactive molecules often involves the use of versatile building blocks like this compound. For instance, the corresponding aniline derivative can be a key intermediate in the synthesis of quinoline-based compounds, which have been evaluated for their antimycobacterial activity.

Spectral Data Analysis

While a comprehensive, publicly available set of annotated spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the two aromatic rings and the methylene bridge.

-

Nitro-substituted ring: The protons on this ring will appear as two doublets in the downfield region (likely δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group will be the most deshielded.

-

Benzyl ring: The protons on this ring will appear as a multiplet in the aromatic region (likely δ 7.2-7.4 ppm).

-

Methylene bridge (-CH₂-): A singlet corresponding to the two protons of the methylene group is expected, likely in the region of δ 4.0-4.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

-

Nitro-substituted ring: The carbon bearing the nitro group (ipso-carbon) will be significantly deshielded. The other aromatic carbons will also show distinct signals, with the ortho and para carbons being more deshielded than the meta carbons.

-

Benzyl ring: The carbons of the benzyl ring will resonate in the typical aromatic region (δ 125-140 ppm).

-

Methylene bridge (-CH₂-): The methylene carbon will appear in the aliphatic region, likely around δ 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-S stretching: A weaker absorption in the fingerprint region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z ≈ 245. The fragmentation pattern will likely involve the cleavage of the benzylic C-S bond, leading to the formation of a stable benzyl cation (m/z = 91) and a nitrothiophenyl radical. Other fragments corresponding to the loss of the nitro group (NO₂) would also be expected.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceutical agents. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. The microwave-assisted synthesis provides an efficient and environmentally conscious route to this compound. As research into new therapeutics continues, the utility of such well-defined building blocks will undoubtedly grow, making a thorough understanding of their properties, synthesis, and reactivity essential for the modern researcher.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Singh, N., Singh, R., Raghuvanshi, D. S., & Singh, K. N. (2013). Convenient MW-assisted synthesis of unsymmetrical sulfides using sulfonyl hydrazides as aryl thiol surrogate. Organic letters, 15(22), 5874–5877. [Link]

- Wang, F. X., & Tian, S. K. (2015). Cyclization of N-Arylacrylamides via Radical Arylsulfenylation of Carbon–Carbon Double Bonds with Sulfonyl Hydrazides. The Journal of Organic Chemistry, 80(24), 12697-12703.

- Venkatesham, K., Rao, C. B., Dokuburra, C. B., Bunce, R. A., & Venkateswarlu, Y. (2015). Direct Synthesis of Thioethers from Carboxylates and Thiols Catalyzed by FeCl3. The Journal of Organic Chemistry, 80(22), 11611-11617.

- Rostami, A., Rostami, A., & Ghaderi, A. (2015). Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources. The Journal of Organic Chemistry, 80(17), 8694-8704.

- de Souza, M. V. N., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(15), 4475.

- Sun, J., Qiu, J. K., Zhu, Y. L., Guo, C., Hao, W. J., Jiang, B., & Tu, S. J. (2015). Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. The Journal of Organic Chemistry, 80(16), 8217-8224.

- El-Sayed, M. A. A., et al. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological & Pharmaceutical Bulletin, 39(11), 1888-1893.

- Singh, R., Allam, B. K., Singh, N., Kumari, K., Singh, S. K., & Singh, K. N. (2015). A Direct Metal-Free Decarboxylative Sulfono Functionalization (DSF) of Cinnamic Acids to α,β-Unsaturated Phenyl Sulfones. Organic Letters, 17(11), 2656-2659.

- Zhao, X., Zhang, L., Lu, X., Li, T., & Lu, K. (2015). Synthesis of 2-Aryl and 3-Aryl Benzo[b]furan Thioethers Using Aryl Sulfonyl Hydrazides as Sulfenylation Reagents. The Journal of Organic Chemistry, 80(5), 2918-2924.

- Guntreddi, T., Vanjari, R., & Singh, K. N. (2015). Elemental Sulfur Mediated Decarboxylative Redox Cyclization Reaction of o-Chloronitroarenes and Cinnamic Acids. Organic Letters, 17(1), 182-185.

-

Organic Chemistry Portal. Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

MDPI. Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. [Link]

-

Chemguide. The preparation of phenylamine (aniline). [https://www.chemguide.co.uk/organicprops/aniline/preparation.html]([Link]

A Comprehensive Guide to the Synthesis of 1-(Benzylsulfanyl)-4-nitrobenzene via S-Alkylation of 4-Nitrothiophenol

Executive Summary

This technical guide provides a detailed examination of the synthesis of 1-(benzylsulfanyl)-4-nitrobenzene, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route discussed is the S-alkylation of 4-nitrothiophenol with benzyl bromide. This reaction proceeds through a well-established S_N2 mechanism, analogous to the Williamson ether synthesis.[1][2] This document offers an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, comprehensive characterization data, and critical safety considerations for handling the involved reagents. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required for the successful and safe execution of this synthesis.

Introduction: Theoretical Framework

The formation of thioethers (sulfides) is a fundamental transformation in organic synthesis. The target molecule, this compound, is synthesized by forming a carbon-sulfur bond between the sulfur atom of 4-nitrothiophenol and the benzylic carbon of benzyl bromide. This reaction is a classic example of nucleophilic substitution.

The chosen methodology is an adaptation of the Williamson ether synthesis, applied to sulfur nucleophiles.[2][3] The core principle involves the deprotonation of a weakly acidic thiol to generate a potent thiolate nucleophile, which then displaces a halide from an alkylating agent.[4]

Causality of Reagent Selection:

-

4-Nitrothiophenol (Nucleophile Precursor): The thiol proton of 4-nitrothiophenol is significantly more acidic than that of an unsubstituted thiophenol due to the electron-withdrawing nature of the para-nitro group, which stabilizes the resulting thiolate anion through resonance.[5] This enhanced acidity allows for deprotonation with moderately strong bases.

-

Base (Catalyst/Promoter): A base is required to deprotonate the thiol and generate the 4-nitrobenzenethiolate anion. This anion is a much stronger nucleophile than the neutral thiol, dramatically increasing the reaction rate.[4][6] Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).[3]

-

Benzyl Bromide (Electrophile): Benzyl bromide is an excellent substrate for S_N2 reactions. The benzylic carbon is reactive towards nucleophilic attack, and bromide is a very good leaving group.[7] Furthermore, as a primary halide, it is less prone to undergoing the competing E2 elimination reaction.[3][6]

-

Solvent: Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for this reaction as they effectively solvate the cation of the base while leaving the thiolate anion relatively "naked" and highly nucleophilic, thus accelerating the S_N2 reaction rate.[1][8]

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step sequence within a single pot: an initial acid-base reaction followed by a bimolecular nucleophilic substitution (S_N2).

Step 1: Deprotonation The base abstracts the acidic proton from 4-nitrothiophenol to form the 4-nitrobenzenethiolate anion.

Step 2: S_N2 Attack The highly nucleophilic thiolate anion performs a backside attack on the electrophilic benzylic carbon of benzyl bromide. This concerted step involves the simultaneous formation of the C-S bond and cleavage of the C-Br bond, resulting in an inversion of stereochemistry if the carbon were chiral.[2][6]

Caption: General mechanism for the S-alkylation of 4-nitrothiophenol.

The overall experimental process follows a logical sequence from setup to final product analysis.

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| 4-Nitrothiophenol | C₆H₅NO₂S | 155.18 | 1.55 g | 10.0 | Yellow solid, stench[5][9] |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.20 mL (1.71 g) | 10.0 | Lachrymator, corrosive liquid |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 | Anhydrous, fine powder |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 25 mL | - | Anhydrous, dipolar aprotic solvent |

3.2. Step-by-Step Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrothiophenol (1.55 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (25 mL) to the flask. Stir the resulting suspension at room temperature for 15-20 minutes. A color change to a deeper yellow or orange should be observed as the thiolate forms.

-

Electrophile Addition: Add benzyl bromide (1.20 mL, 10.0 mmol) dropwise to the stirring suspension over 5 minutes. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexane:Ethyl Acetate. The reaction is complete when the 4-nitrothiophenol spot has been consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A yellow solid should precipitate immediately.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold water (3 x 50 mL) to remove DMF and inorganic salts.

-

Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A desiccator can be used to facilitate drying. The crude yield can be determined at this stage.

3.3. Purification Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain a pure, crystalline yellow solid.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

| Property | Value |

| IUPAC Name | This compound[10] |

| CAS Number | 27691-43-6[10] |

| Molecular Formula | C₁₃H₁₁NO₂S[10] |

| Molecular Weight | 245.30 g/mol [10] |

| Appearance | Yellow crystalline solid |

| Expected Yield | > 90% |

| Melting Point | 103-105 °C |

4.1. Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10 (d, J = 8.8 Hz, 2H, Ar-H ortho to -NO₂)

-

δ 7.35 - 7.25 (m, 5H, Ar-H of benzyl group)

-

δ 7.20 (d, J = 8.8 Hz, 2H, Ar-H ortho to -S-)

-

δ 4.25 (s, 2H, -S-CH₂ -Ph)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 148.0 (C-NO₂)

-

δ 146.5 (C-S)

-

δ 136.5 (ipso-C of benzyl)

-

δ 129.0 (Ar-CH of benzyl)

-

δ 128.8 (Ar-CH of benzyl)

-

δ 127.8 (Ar-CH of benzyl)

-

δ 126.5 (Ar-CH ortho to -S-)

-

δ 124.2 (Ar-CH ortho to -NO₂)

-

δ 38.5 (-C H₂-)

-

-

IR (KBr, cm⁻¹):

-

~3100 (Ar C-H stretch)

-

~1580, 1475 (Ar C=C stretch)

-

~1510, 1340 (asymmetric and symmetric N-O stretch of -NO₂)

-

~700 (C-S stretch)

-

Safety and Handling

The reagents used in this synthesis possess significant hazards. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Chemical | Key Hazards | Recommended PPE & Handling |

| 4-Nitrothiophenol | Toxic if swallowed, skin/eye irritant, strong unpleasant odor (stench).[9] | Nitrile gloves, safety glasses, lab coat. Handle in a fume hood to avoid inhalation of dust and vapor.[9] |

| Benzyl Bromide | Corrosive, causes severe skin burns and eye damage, lachrymator (tear-inducing), toxic if inhaled.[11] | Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, lab coat. Use a syringe or cannula for transfers in a fume hood. |

| N,N-Dimethylformamide (DMF) | Reproductive toxin, skin and eye irritant. Readily absorbed through the skin.[1] | Nitrile gloves, safety glasses, lab coat. Avoid skin contact and inhalation. |

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention for benzyl bromide exposure.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Troubleshooting and Optimization

| Issue | Potential Cause | Solution |

| Low Yield | Incomplete reaction; impure reagents; loss during work-up/recrystallization. | Ensure reagents are anhydrous. Allow reaction to run to completion (monitor by TLC). Use a stronger base like NaH if needed. Optimize recrystallization solvent. |

| Side Product Formation | Oxidation of thiolate to disulfide; elimination of HBr from benzyl bromide. | Maintain an inert atmosphere (e.g., N₂) if oxidation is suspected. Use of a milder base (K₂CO₃) and a primary halide (benzyl bromide) already minimizes elimination.[4] |

| Product is Oily/Gummy | Presence of residual DMF or other impurities. | Ensure thorough washing with water during work-up. If recrystallization fails, consider purification by column chromatography (Silica gel, Hexane/Ethyl Acetate eluent system).[12] |

Conclusion

The S-alkylation of 4-nitrothiophenol with benzyl bromide is a robust, efficient, and high-yielding method for the synthesis of this compound. The reaction's success hinges on the principles of the S_N2 mechanism, including the proper choice of base and a dipolar aprotic solvent to enhance the nucleophilicity of the thiolate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this important chemical intermediate for further application in scientific discovery and development.

References

- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Vertex AI Search.

- Williamson ether synthesis. Wikipedia.

- SAFETY DATA SHEET - 4-Nitrobenzenethiol. Fisher Scientific.

- Williamson Ether Synthesis. Cambridge University Press.

- Williamson Ether Synthesis. J&K Scientific LLC.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- SAFETY DATA SHEET - Benzyl bromide. Sigma-Aldrich.

- Safety Data Sheet: 4-Nitrobenzyl bromide. Carl ROTH.

- SAFETY DATA SHEET - 4-Nitrobenzyl bromide. Fisher Scientific.

- Safety D

- Supporting Inform

- This compound. PubChem.

- C(sp3)

- 4-Nitrothiophenol. Wikipedia.

- ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. CyberLeninka.

- Application Notes and Protocols: 1-Ethynyl-4-nitrobenzene in Pharmaceutical Drug Discovery. Benchchem.

- Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants.

- Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach.

- PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics.

- Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv.

- Supporting Information for. The Royal Society of Chemistry.

- Method for preparing thiophenol.

- Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal.

- Supplementary Inform

- Thiols And Thioethers. Master Organic Chemistry.

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.

- Growth and characterization of NMBA (4-nitro-4 0-methyl benzylidene aniline) single crystals.

- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry.

- Synthesis of nitrobenzene

- Process for the preparation of para-nitrobenzyl bromide.

- 4-Nitrobenzenethiol. PubChem.

- FRIEDEL-CRAFTS ALKYLATION OF ANISOLE AND BENZYL BROMIDE USING ZIF-8 AS AN EFFICIENT CATALYST.

Sources

- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. academicpublishers.org [academicpublishers.org]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. fishersci.com [fishersci.com]

- 10. This compound | C13H11NO2S | CID 1485576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to 1-(Benzylsulfanyl)-4-nitrobenzene: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 1-(Benzylsulfanyl)-4-nitrobenzene, a molecule of interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's molecular characteristics and a reliable method for its synthesis. We will delve into its structural features, physicochemical properties, and a modern, efficient microwave-assisted synthetic protocol, explaining the rationale behind the procedural choices to ensure both reproducibility and a deeper mechanistic understanding.

Introduction and Core Concepts

This compound, also known as benzyl 4-nitrophenyl sulfide, belongs to the class of unsymmetrical diaryl/alkyl-aryl thioethers. This structural motif is significant in medicinal chemistry and materials science due to the properties conferred by the sulfide linkage and the distinct electronic nature of the aromatic rings. The presence of a nitro group (a strong electron-withdrawing group) on one phenyl ring and a flexible benzylsulfanyl group creates a molecule with specific electronic and steric properties, making it a valuable intermediate for further chemical transformations. Traditional methods for synthesizing such C-S bonds often face challenges, including the use of foul-smelling and easily oxidized thiols, harsh reaction conditions, and the need for expensive catalysts. The methodologies presented herein focus on overcoming these limitations through modern synthetic approaches.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a 4-nitrophenyl group linked to a benzyl group through a sulfur atom. This arrangement results in a distinct set of chemical and physical properties.

Molecular Structure

The IUPAC name for this compound is this compound.[1] The structure features a polar nitro group which significantly influences the electronic density of the adjacent aromatic ring, making the sulfur atom susceptible to nucleophilic or electrophilic attack depending on the reaction conditions.

Caption: Workflow for the microwave-assisted synthesis of this compound.

Step-by-Step Methodology

Materials:

-

1-Chloro-4-nitrobenzene (or other 4-nitrobenzyl halide)

-

Benzenesulfonyl hydrazide

-

Copper(I) iodide (CuI)

-

1,8-Diazabicyclou[2]ndec-7-ene (DBU)

-

Acetic Acid (HOAc)

-

Ethyl Acetate

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dedicated microwave reaction vessel, combine 1-chloro-4-nitrobenzene (1.0 mmol), benzenesulfonyl hydrazide (1.2 mmol), CuI (10 mol %), and [DBU][HOAc] (2.0 mmol).

-

Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 130°C (power set to 60 W) for 10 minutes.

-

Extraction and Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Spectroscopic Characterization (Expected)

While full spectral data is best obtained experimentally, the expected signals for this compound can be predicted based on its structure:

-

¹H NMR: One would expect to see signals corresponding to the aromatic protons of the two different rings. The protons on the nitro-substituted ring will appear as two doublets in the downfield region (around 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the NO₂ group. The five protons of the benzyl ring will appear in the typical aromatic region (around 7.2-7.4 ppm). A characteristic singlet for the methylene (-CH₂-) protons should be observed further upfield (around 4.2 ppm).

-

¹³C NMR: The spectrum will show distinct signals for all 13 carbon atoms. The carbon bearing the nitro group and the carbon attached to the sulfur atom will be significantly shifted. The methylene carbon will appear in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 245.30 g/mol .

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the nitro group (N-O stretching) are expected around 1520 cm⁻¹ and 1340 cm⁻¹.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and are often skin and eye irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, N., Singh, R., Raghuvanshi, D. S., & Singh, K. N. (2013). Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate. Organic Letters, 15(22), 5874–5877. [Link]

Sources

The Pivotal Role of the Nitro Group in 1-(Benzylsulfanyl)-4-nitrobenzene: A Guide for Advanced Research and Development

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the function of the nitro group in 1-(Benzylsulfanyl)-4-nitrobenzene. Moving beyond a superficial description, we delve into the quantum mechanical and physicochemical principles that govern its influence. The nitro moiety is not a passive substituent; it is a powerful electron-withdrawing group that fundamentally dictates the molecule's reactivity, electronic properties, and potential as a scaffold in medicinal chemistry. We will explore its profound impact on the aromatic system, particularly its role in activating the benzene ring for nucleophilic aromatic substitution (SNAr), its influence on the molecule's spectroscopic signature, and its implications for applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this versatile chemical entity.

Chapter 1: The Electronic Architecture: Inductive and Resonance Effects

The chemical behavior of this compound is fundamentally governed by the potent electron-withdrawing nature of the nitro (–NO₂) group. This influence is not monolithic but is a synergistic combination of two distinct electronic mechanisms: the inductive effect (-I) and the resonance effect (-R).

The Inductive Effect (-I)

The inductive effect is transmitted through the sigma (σ) bonds of the molecule. Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, electron density is pulled away from the attached benzene ring through the C-N sigma bond.[1] This creates a dipole moment and reduces the overall electron density of the aromatic system, a phenomenon known as deactivation.[2][3]

The Resonance Effect (-R)

More significant is the resonance effect, which involves the delocalization of pi (π) electrons across the molecule. The nitro group, with its N=O double bond, can participate in the π-system of the benzene ring, actively pulling electron density out of the ring and onto its oxygen atoms.[1][4] This delocalization is best represented by drawing the resonance structures of the molecule.

The resonance hybrid shows a significant buildup of partial positive charge (δ+) at the ortho and para positions relative to the nitro group.[2] This severe reduction in electron density at these positions makes the ring highly resistant to attack by electrophiles (electrophilic aromatic substitution).[3] Conversely, this electron deficiency is precisely what makes the ring susceptible to attack by nucleophiles.

Caption: Resonance delocalization showing positive charge buildup.

Chapter 2: Activating the Arena for Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically valuable function of the nitro group in this context is its ability to facilitate nucleophilic aromatic substitution (SNAr).[5] Simple aryl halides or thioethers are generally unreactive towards nucleophiles. However, the presence of a strong electron-withdrawing group, like the nitro group, para to the leaving group dramatically lowers the activation energy for this reaction.[6]

The SNAr Mechanism: Stabilization of the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7]

-

Addition Step: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (in this case, the benzylsulfanyl group, -SCH₂Ph, or another group at an activated position). This step is typically the rate-determining step.[8] The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6]

-

Elimination Step: The aromaticity is restored as the leaving group departs with its pair of electrons.

The critical role of the nitro group is to stabilize the negatively charged Meisenheimer complex through resonance. The negative charge from the incoming nucleophile is delocalized onto the electronegative oxygen atoms of the para-nitro group, spreading the charge and making the intermediate significantly more stable and thus more readily formed.[7]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –⁠CO2R, –COR, –CO2H [jove.com]

- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Benzylsulfanyl Group: A Strategic Linchpin in Modern Organic Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The benzylsulfanyl group (BnS-), the sulfur analogue of the more common benzyloxy protecting group, is a versatile and strategically significant functional group in contemporary organic synthesis. Its unique electronic properties, stability profile, and diverse reactivity make it an indispensable tool for synthetic chemists. This guide provides a comprehensive exploration of the multifaceted roles of the benzylsulfanyl group, moving beyond a simple catalogue of reactions to delve into the mechanistic underpinnings and strategic considerations that guide its application. We will examine its cornerstone role as a robust thiol protecting group, its utility as a precursor in the synthesis of complex sulfur-containing molecules, and its emerging applications as a directing group in C-H functionalization. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the benzylsulfanyl moiety in their synthetic endeavors.

Core Principles of the Benzylsulfanyl Group

The benzylsulfanyl group consists of a benzyl group (C₆H₅CH₂–) attached to a sulfur atom. This structure imparts a unique combination of stability and reactivity. The sulfur atom's polarizability and the benzyl group's steric bulk and electronic properties are central to its utility.

-

Stability: Benzyl thioethers are notably stable across a wide range of reaction conditions, including many mildly acidic and basic treatments that would cleave other protecting groups.[1] This robustness is crucial for multi-step syntheses where sensitive functionalities must be preserved through numerous transformations.[1]

-

Reactivity: The benzylic C-S bond possesses a unique reactivity profile. It is susceptible to cleavage under specific reductive, oxidative, and Lewis acid-catalyzed conditions, allowing for selective deprotection.[2] Furthermore, the sulfur atom's lone pairs can participate in coordination with metal catalysts, influencing the reactivity of adjacent bonds.

The Benzylsulfanyl Group as a Premier Thiol Protecting Group

The protection of the highly nucleophilic and easily oxidized thiol group (-SH) is a frequent challenge in organic synthesis, particularly in peptide and protein chemistry.[3][4] The benzylsulfanyl group has long been a mainstay for this purpose, famously used in the first chemical synthesis of the hormone oxytocin.[5]

Installation: S-Benzylation

The introduction of the benzyl group onto a thiol is typically a straightforward nucleophilic substitution (Sₙ2) reaction.

Causality Behind Experimental Choices: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to quantitatively deprotonate the thiol, forming the thiolate anion.[6] The resulting thiolate is a potent nucleophile that readily displaces the halide from benzyl bromide (BnBr) or benzyl chloride (BnCl).[7] In contexts requiring milder conditions, such as the selective protection of one hydroxyl group over another, bases like silver(I) oxide (Ag₂O) can be employed.[6] The solvent, typically a polar aprotic solvent like THF or DMF, is chosen to dissolve the reactants and facilitate the Sₙ2 mechanism.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzyl group - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

An In-depth Technical Guide to the Key Reactions of 1-(Benzylsulfanyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and principal reactions of 1-(Benzylsulfanyl)-4-nitrobenzene, a versatile intermediate in organic synthesis. The document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to apply and adapt these methods in their own synthetic endeavors.

Introduction: The Synthetic Utility of a Bifunctional Building Block

This compound, with its distinct sulfanyl and nitro functionalities, serves as a valuable scaffold in the construction of more complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the benzylsulfanyl moiety, opening avenues for a range of selective transformations. This guide will delve into the core reactions of this compound: its synthesis, the oxidation of the sulfide to its corresponding sulfoxide and sulfone, the selective reduction of the nitro group to an amine, and the cleavage of the protective benzyl group to unmask the thiophenol. These reactions are fundamental to its application in the synthesis of pharmaceuticals and other biologically active molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound and its derivatives is crucial for reaction monitoring and product characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| This compound | C₁₃H₁₁NO₂S | 259.30 | Yellow solid | 118-120 |

| 1-(Benzylsulfinyl)-4-nitrobenzene | C₁₃H₁₁NO₃S | 275.30 | Solid | Not widely reported |

| 1-(Benzylsulfonyl)-4-nitrobenzene | C₁₃H₁₁NO₄S | 291.30 | Solid | 164-166 |

| 4-(Benzylsulfanyl)aniline | C₁₃H₁₃NS | 215.31 | Solid | 92-94 |

Spectroscopic Data:

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| This compound | 8.10 (d, J=8.8 Hz, 2H), 7.35-7.25 (m, 7H), 4.20 (s, 2H) | 147.0, 145.8, 136.1, 129.1, 128.8, 127.6, 125.0, 124.0, 39.8 |

| 1-(Benzylsulfonyl)-4-nitrobenzene | 8.35 (d, J=8.8 Hz, 2H), 7.95 (d, J=8.8 Hz, 2H), 7.40-7.30 (m, 5H), 4.40 (s, 2H) | 150.5, 145.0, 131.2, 129.3, 129.0, 128.8, 124.2, 63.5 |

| 4-(Benzylsulfanyl)aniline | 7.30-7.15 (m, 7H), 6.60 (d, J=8.4 Hz, 2H), 4.05 (s, 2H), 3.70 (br s, 2H) | 146.0, 138.0, 132.5, 129.0, 128.5, 127.0, 115.5, 40.0 |

Core Reactions and Methodologies

This section details the primary transformations involving this compound, providing both the mechanistic rationale and step-by-step protocols.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a halide from 4-halonitrobenzene with benzyl mercaptan. The reaction is typically carried out in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate anion.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and facilitate the SNAr reaction.

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) is used to deprotonate the benzyl mercaptan without causing unwanted side reactions.

-

Temperature: The reaction is often heated to increase the rate of reaction, as the aromatic ring is deactivated by the nitro group.

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-chloronitrobenzene (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq) and benzyl mercaptan (1.2 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated yellow solid by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford pure this compound.

Oxidation of the Sulfide Group

The sulfur atom in this compound can be selectively oxidized to a sulfoxide or a sulfone. The choice of oxidant and reaction conditions determines the final oxidation state.

Selective oxidation to the sulfoxide requires a mild oxidizing agent and controlled reaction conditions to prevent over-oxidation to the sulfone.

Causality Behind Experimental Choices:

-

Oxidant: A stoichiometric amount of a mild oxidant like sodium periodate (NaIO₄) or a carefully controlled amount of hydrogen peroxide is used.

-

Solvent: A mixture of methanol and water is often employed to dissolve both the substrate and the oxidant.

-

Temperature: The reaction is typically run at or below room temperature to enhance selectivity.

Experimental Protocol: Oxidation to Sulfoxide

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Add a solution of sodium periodate (1.1 eq) in water dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent to yield the crude sulfoxide, which can be purified by column chromatography.

Oxidation to the sulfone requires a stronger oxidizing agent or more forcing conditions.

Causality Behind Experimental Choices:

-

Oxidant: An excess of a strong oxidant like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) is commonly used.[1]

-

Solvent: A solvent that is stable to the oxidizing conditions, such as dichloromethane or acetic acid, is chosen.

-

Temperature: The reaction may be run at room temperature or with gentle heating to ensure complete oxidation.

Experimental Protocol: Oxidation to Sulfone with H₂O₂

-

Suspend this compound (1.0 eq) in glacial acetic acid.

-

Add an excess of 30% hydrogen peroxide (3.0-5.0 eq).

-

Heat the mixture at 80-100 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated white solid by filtration.

-

Wash the solid thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 1-(Benzylsulfonyl)-4-nitrobenzene.

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation, yielding 4-(Benzylsulfanyl)aniline, a valuable building block for various bioactive molecules. The challenge lies in achieving this reduction selectively without cleaving the benzyl-sulfur bond.

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol or ethyl acetate is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of sulfur-containing functionalities.[2] Catalytic hydrogenation with specific catalysts can also be employed, but care must be taken to avoid hydrogenolysis of the C-S bond.

-

Solvent: Ethanol or ethyl acetate are good solvents for the substrate and the reagent.

-

Temperature: The reaction is often heated to reflux to drive it to completion.

Experimental Protocol: Reduction with Tin(II) Chloride

-

To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Heat the mixture to reflux for 1-3 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

Add a saturated solution of sodium bicarbonate to the residue until the pH is basic (pH > 8) to precipitate the tin salts.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(Benzylsulfanyl)aniline.

Cleavage of the S-Benzyl Protecting Group

The benzyl group serves as an effective protecting group for the thiol functionality. Its removal to generate the corresponding thiophenol is a crucial step in many synthetic sequences.

Causality Behind Experimental Choices:

-

Method: The most common method for the cleavage of a benzyl thioether is a dissolving metal reduction, typically using sodium in liquid ammonia. This method is highly effective but requires specialized equipment for handling liquid ammonia.

-

Quenching: After the reduction, the reaction is carefully quenched with a proton source, such as ammonium chloride, to protonate the resulting thiolate.

Experimental Protocol: S-Benzyl Cleavage with Sodium in Liquid Ammonia

Caution: This procedure involves the use of liquid ammonia and sodium metal, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel.

-

Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

-

Condense ammonia gas into the flask at -78 °C.

-

Add the this compound (1.0 eq) to the liquid ammonia.

-

Add small pieces of sodium metal (2.2-3.0 eq) portion-wise until a persistent blue color is observed.

-

Stir the reaction mixture for 30-60 minutes.

-

Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight.

-

To the residue, add water and acidify with dilute HCl.

-

Extract the product with ether or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 4-nitrothiophenol.

Applications in Drug Discovery and Development

The derivatives of this compound, particularly 4-(benzylsulfanyl)aniline and 4-nitrothiophenol, are valuable intermediates in the synthesis of a wide range of biologically active compounds. The aniline derivative can be further functionalized through reactions at the amino group, such as acylation, alkylation, and diazotization, to build complex heterocyclic systems. The thiophenol can be used in the synthesis of various sulfur-containing heterocycles and other molecules with potential therapeutic applications. The strategic combination of these reactions allows for the efficient construction of compound libraries for screening in drug discovery programs.

Conclusion

This compound is a synthetically versatile molecule whose reactivity is governed by the interplay of its nitro and benzylsulfanyl groups. A thorough understanding of its key reactions—synthesis, oxidation, reduction, and cleavage—provides a powerful toolkit for the synthetic chemist. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in their efforts to synthesize novel and complex molecules for a variety of applications, from materials science to drug discovery.

References

-

Singh, N., Singh, R., Raghuvanshi, D. S., & Singh, K. N. (2013). Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate. Organic Letters, 15(22), 5874–5877. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

-

Ma, G. (2009). 1-(Methylsulfonyl)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(1), o229. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. [Link]

- Kawakami, T., Sugimoto, T., Shibata, I., Baba, A., Matsuda, H., & Sonoda, N. (1995). A Novel Method for the N-Alkylation of Amines with Alcohols Catalyzed by a Combination of an Iridium Complex and a Base. The Journal of Organic Chemistry, 60(9), 2677–2682.

-

ResearchGate. (n.d.). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]

-

Chemguide. (n.d.). THE PREPARATION OF PHENYLAMINE (ANILINE). Retrieved from [Link]

- Schön, I., Szirtes, T., & Uberhardt, T. (1983). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. International journal of peptide and protein research, 22(1), 92-109.

-

Organic Syntheses. (n.d.). NITROSOBENZENE. Retrieved from [Link]

-

ChemRxiv. (2021). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

White Rose Research Online. (2017). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by Gold Nanoparticles Supported on a Thermoresponsive Polymer. [Link]

-

An, G., Li, H., & Zhang, R. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & medicinal chemistry letters, 18(16), 4549-4552. [Link]

-

IUCr. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, 63(10), o4087. [Link]

-

MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]

-

Beilstein Journals. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]

Sources

The Synthetic Versatility of 1-(Benzylsulfanyl)-4-nitrobenzene: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(Benzylsulfanyl)-4-nitrobenzene, a seemingly unassuming aromatic compound, emerges as a highly versatile and valuable building block. Its structure, characterized by a nitro group susceptible to reduction, a sulfide linkage amenable to oxidation, and a carbon-sulfur bond that can be strategically cleaved, offers a trifecta of reactive sites. This guide provides an in-depth exploration of the synthetic potential of this compound, offering field-proven insights and detailed protocols to empower researchers in their quest for novel bioactive molecules and functional materials.

This document will navigate through the preparation of this key intermediate and delve into its core applications, demonstrating how its distinct functional groups can be selectively manipulated to forge diverse and valuable chemical entities.

Physicochemical Properties and Synthesis

This compound presents as a stable, crystalline solid, readily characterizable by standard analytical techniques. Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₂S | |

| Molecular Weight | 245.30 g/mol | |

| CAS Number | 27691-43-6 | |

| Appearance | Solid | [Generic Material Safety Data Sheets] |

Synthesis of this compound: A Microwave-Assisted Approach

The efficient synthesis of this compound is crucial for its utilization as a synthetic precursor. A convenient and rapid method involves the microwave-assisted reaction of a sulfonyl hydrazide with benzyl bromide in the presence of a copper catalyst. This approach offers significant advantages over traditional heating methods, including reduced reaction times and often improved yields.[1]

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

4-Nitrobenzenesulfonyl hydrazide

-

Benzyl bromide

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Microwave synthesis vial

Procedure:

-

To a 10 mL microwave synthesis vial, add 4-nitrobenzenesulfonyl hydrazide (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (10 mol%).

-

Add DMF (3 mL) to the vial, followed by benzyl bromide (1.2 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120 °C for 15-20 minutes.

-

After completion of the reaction (monitored by TLC), allow the vial to cool to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Core Synthetic Transformations

The true synthetic utility of this compound lies in the selective manipulation of its three key functional groups.

Selective Reduction of the Nitro Group: Access to 4-(Benzylsulfanyl)aniline

The reduction of the nitro group to a primary amine is a cornerstone transformation in organic synthesis, opening up a plethora of possibilities for further functionalization, particularly in the construction of bioactive molecules. The presence of the sulfur linkage necessitates the use of mild and selective reducing agents to avoid undesired side reactions.

Causality Behind Experimental Choices:

-

Catalytic Transfer Hydrogenation: This method, often employing a palladium catalyst with a hydrogen donor like ammonium formate or formic acid, is highly effective for the chemoselective reduction of nitro groups in the presence of sulfur atoms.[2] The mild reaction conditions typically preserve the benzylsulfanyl moiety.

-

Sodium Borohydride with a Catalyst: While sodium borohydride alone is generally not effective for the reduction of aromatic nitro groups, its reactivity can be significantly enhanced by the addition of a catalyst such as nickel(II) acetate in a mixed solvent system.[3] This system can provide a rapid and high-yielding conversion to the corresponding aniline at room temperature.[3]

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate

-

Methanol

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL).

-

To this solution, add ammonium formate (5.0 mmol) followed by a catalytic amount of 10% Pd/C (50 mg).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(benzylsulfanyl)aniline.

-

The product can be purified by column chromatography or recrystallization if necessary.

Oxidation of the Sulfide Linkage: Formation of Sulfoxides and Sulfones

The sulfur atom in the benzylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide or sulfone. These oxidized sulfur functionalities are prevalent in a wide range of pharmaceuticals and can significantly modulate the biological activity and physicochemical properties of a molecule.[4]

Causality Behind Experimental Choices:

-

m-Chloroperoxybenzoic Acid (m-CPBA): This is a widely used and reliable reagent for the oxidation of sulfides.[5] By carefully controlling the stoichiometry, one can selectively obtain either the sulfoxide (using one equivalent of m-CPBA) or the sulfone (using two or more equivalents).[6]

-

Hydrogen Peroxide (H₂O₂): As a green and inexpensive oxidant, hydrogen peroxide is an attractive choice.[3] The reaction often requires a catalyst, such as a metal oxide, to proceed efficiently.[7]

-

Oxone®: This potassium peroxymonosulfate-based reagent is a powerful oxidant that can directly convert sulfides to sulfones, often in a catalyst-free manner.[8] The reaction conditions can be tuned by the choice of solvent to favor either the sulfoxide or sulfone.[8]

Experimental Protocol: Oxidation to Sulfone with m-CPBA

Materials:

-

This compound

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

Procedure:

-

Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (2.2 mmol, assuming 77% purity) in DCM (10 mL).

-

Add the m-CPBA solution dropwise to the solution of the sulfide at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium sulfite solution.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-(benzensulfonyl)-4-nitrobenzene.

Cleavage of the Carbon-Sulfur Bond: Desulfurization

The cleavage of the C-S bond provides a route to remove the sulfur-containing moiety, effectively using the benzylsulfanyl group as a traceless linker or a protecting group that can be removed reductively.

Causality Behind Experimental Choices:

-

Raney Nickel: This is a classic and highly effective reagent for the desulfurization of a wide range of organosulfur compounds.[9][10][11] The reaction proceeds via hydrogenolysis on the surface of the nickel catalyst, replacing the C-S bond with a C-H bond.[9] The activity of Raney nickel can be modulated by the preparation method and reaction conditions.[12]

Experimental Protocol: Desulfurization with Raney Nickel

Materials:

-

This compound

-

Raney Nickel (slurry in water)

-

Ethanol

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and ethanol (15 mL).

-

Carefully wash the Raney Nickel slurry (approximately 1 g) with ethanol to remove the water.

-

Add the activated Raney Nickel to the reaction mixture.

-

Heat the suspension to reflux and stir vigorously for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully filter off the Raney Nickel through a pad of Celite®. Caution: Raney Nickel can be pyrophoric upon drying and should be handled with care.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-nitrotoluene.

-

Purify the product by column chromatography if necessary.

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound, primarily 4-(benzylsulfanyl)aniline and the corresponding sulfonyl chloride, are valuable intermediates in the synthesis of molecules with therapeutic potential.

4-(Benzylsulfanyl)aniline as a Precursor for Kinase Inhibitors